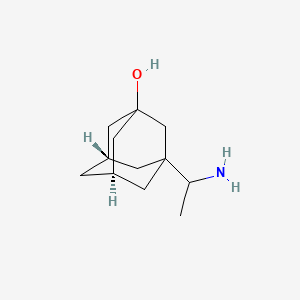

(1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL

説明

(1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL (CAS: 128487-57-0) is a stereospecific adamantane derivative characterized by a hydroxyl group at the 1-position and a 1-aminoethyl substituent at the 3-position of the adamantane scaffold. Its molecular formula is C₁₂H₂₂ClNO (hydrochloride salt), with a molecular weight of 231.76 g/mol and an exact mass of 231.139 . The compound has been synthesized via Boc-protection strategies for use in antiviral drug development, particularly in conjugating multiple copies of amantadine or rimantadine analogs to polymeric chains targeting influenza M2 ion channels .

Key physicochemical properties include:

- XLogP3: 3.1672 (indicative of moderate lipophilicity)

- PSA (Polar Surface Area): 46.25 Ų (suggesting moderate solubility in polar solvents) .

- Stability: Stable under recommended storage conditions (room temperature, protected from moisture) .

Pharmacologically, its aminoethyl group is strategically positioned to avoid steric hindrance with viral protein binding sites, a design principle critical for restoring inhibitory activity in polymeric conjugates .

特性

分子式 |

C12H21NO |

|---|---|

分子量 |

195.30 g/mol |

IUPAC名 |

(5S,7R)-3-(1-aminoethyl)adamantan-1-ol |

InChI |

InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/t8?,9-,10+,11?,12? |

InChIキー |

JVWKHPHTJHFQAN-KTMJHZKESA-N |

異性体SMILES |

CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N |

正規SMILES |

CC(C12CC3CC(C1)CC(C3)(C2)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine typically involves the hydroxylation of Rimantadine. One common method is the catalytic hydroxylation using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 3-Hydroxy Rimantadine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to optimize yield and purity. The reaction conditions are meticulously controlled to maintain consistency and efficiency in production .

化学反応の分析

Types of Reactions: 3-Hydroxy Rimantadine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Rimantadine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of Rimantadine.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

3-Hydroxy Rimantadine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential antiviral properties and interactions with biological molecules.

Medicine: Investigated for its efficacy in treating viral infections and its potential as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes

作用機序

The mechanism of action of 3-Hydroxy Rimantadine is similar to that of Rimantadine. It inhibits the replication of influenza A virus by binding to the M2 transmembrane protein, blocking proton transport and preventing viral uncoating. This action disrupts the viral replication cycle, reducing the severity and duration of the infection .

類似化合物との比較

Substituent Flexibility

- The 1-aminoethyl group in (1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL allows for covalent conjugation to polymers without obstructing the amine moiety’s orientation toward viral targets . In contrast, amantadine and rimantadine lack functional groups for such modifications, limiting their utility in advanced drug delivery systems.

Pharmacokinetic Properties

- Lipophilicity: The compound’s XLogP3 (3.1672) is intermediate between rimantadine (XLogP3: ~3.5) and 3-aminoadamantan-1-ol (XLogP3: ~2.1), balancing membrane permeability and solubility .

- Toxicity Profile: While all adamantane derivatives exhibit oral toxicity (H302), (1S,3R,5R,7S)-3-(1-Aminoethyl)adamantan-1-OL shows milder respiratory irritation (H335) compared to rimantadine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。